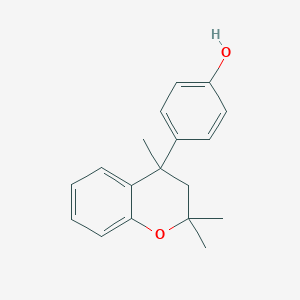
Phenol, 4-(3,4-dihydro-2,2,4-trimethyl-2H-1-benzopyran-4-yl)-
Numéro de catalogue B188558
:
472-41-3
Poids moléculaire: 268.3 g/mol
Clé InChI: KXYDGGNWZUHESZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US04240968
Procedure details


To a 4-necked, round bottom flask equipped with a mechanical stirrer, water cooled condenser, dropping funnel, and heated by means of electrical tape, there was placed 500 grams of methylene chloride. To the well stirred methylene chloride solution, there was added the 500 grams of molten BPA by-products, the rate of addition of the molten by-products being used to control the reflux rate of the methylene chloride. The temperature of the solvent was 40° C. and had a dark color. After the addition of about half of the molten by-products, yellow colored crystals formed in the solution. Upon completing the addition of the molten by-products, the resultant thick, yellow mixture was cooled and filtered. The filter cake was washed with fresh methylene chloride to afford a white solid. The white, chroman-I concentrate filter cake was dried at 100° C. for 24 hours.



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]([C:11]1[CH:12]=[CH:13][C:14](O)=[CH:15][CH:16]=1)([C:4]1[CH:5]=[CH:6][C:7]([OH:10])=[CH:8][CH:9]=1)[CH3:3]>C(Cl)Cl>[CH3:6][C:7]1([CH3:8])[O:10][C:12]2[C:11](=[CH:16][CH:15]=[CH:14][CH:13]=2)[C:2]([C:4]2[CH:5]=[CH:6][C:7]([OH:10])=[CH:8][CH:9]=2)([CH3:1])[CH2:3]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
500 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)(C=1C=CC(=CC1)O)C=2C=CC(=CC2)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
500 g
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
To a 4-necked, round bottom flask equipped with a mechanical stirrer, water cooled condenser
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated by means of electrical tape, there
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the rate of addition of the molten by-products
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was 40° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the addition of about half of the molten by-products, yellow colored crystals
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
formed in the solution
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the addition of the molten by-products
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the resultant thick, yellow mixture was cooled
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
The filter cake was washed with fresh methylene chloride
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford a white solid
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The white, chroman-I concentrate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter cake
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was dried at 100° C. for 24 hours
|
|
Duration
|
24 h
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC1(CC(C2=CC=CC=C2O1)(C)C3=CC=C(C=C3)O)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

